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Compound of Interest

Compound Name: S 135

Cat. No.: B1680364 Get Quote

In the landscape of pharmacological research, the designation "S 135" has been associated

with at least three distinct compounds, each with unique mechanisms of action and therapeutic

potential. This guide provides a detailed comparison of S-135, a benzodiazepine receptor

inverse agonist; SDZ 218-135, a positive inotropic agent; and YF135, a PROTAC degrader of

oncogenic KRAS G12C. This review is intended for researchers, scientists, and drug

development professionals, offering a comprehensive overview of the available experimental

data to facilitate informed comparisons and future research directions.

S-135: A Benzodiazepine Receptor Inverse Agonist
S-135, chemically identified as 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-

3-one, is a high-affinity ligand for the benzodiazepine receptor, exhibiting pharmacological

effects opposite to those of conventional benzodiazepine agonists. Its profile suggests potential

applications in treating depression and cognitive deficits.

Performance and Effects
Antidepressant-like Properties: S-135 has demonstrated the ability to antagonize

pentobarbital-induced anesthesia, tetrabenazine-induced ptosis, and reserpine-induced

hypoactivity. It also shortens immobilization time in the despair test in mice, all of which are

indicative of antidepressant effects.

Cognitive Enhancement: The compound has been shown to antagonize amnesia in passive

avoidance tasks in both mice and rats. Furthermore, it enhances glucose utilization in brain
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regions associated with memory and arousal.

Neurological Effects: While S-135 does not induce convulsions on its own, it selectively

potentiates the effects of subconvulsive doses of pentylenetetrazole. It also potentiates the

rat crossed extensor reflex, an effect that is completely antagonized by the benzodiazepine

antagonist Ro 15-1788.

Mechanism of Action
S-135 acts as an inverse agonist at the benzodiazepine binding site on the GABA-A receptor.

Unlike agonists that enhance the inhibitory effects of GABA, inverse agonists reduce GABA's

effects, leading to increased neuronal excitability. This mechanism is thought to underlie its

observed antidepressant and cognitive-enhancing properties.
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Caption: S-135 inverse agonist activity at the GABA-A receptor.

SDZ 218-135: A Novel Positive Inotropic Agent
SDZ 218-135 is a positive inotropic agent with a unique pharmacological profile that includes

antiarrhythmic effects. Its chemical name is (+)-(S)-4-[3-(4-diphenyl-methyl-1-piperazinyl)-2-

hydroxy-propyl]- 6-(2-hydroxyethyl)-5-methyl-1,2,4-triazolo-[1,5-a]pyrimidin-7(4H)-one.

Performance and Effects
Positive Inotropy: In isolated rat atria, SDZ 218-135 produces a dose-dependent increase in

contractile force, with a 50% increase observed at a concentration of 10 µM[1]. In
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anesthetized rats, it enhances left ventricular (+)dP/dtmax by 100% at a dose of 10 mg/kg

without significantly affecting heart rate, arterial blood pressure, or cardiac output[1]. A key

advantage over its predecessor, DPI 201-106, is that it does not impair cardiac relaxation[1].

Antiarrhythmic Properties: SDZ 218-135 demonstrates a dose-dependent reduction in

reperfusion arrhythmias following coronary artery occlusion in rats[1]. This is attributed to a

Class III antiarrhythmic action, as it significantly increases the action potential duration

(+10% at 10 µM/l) in isolated guinea pig papillary muscle[1].

Mechanism of Action
The in vivo and in vitro data for SDZ 218-135 are consistent with a mechanism of action

primarily through sodium channel agonism[1]. By modifying the function of sodium channels, it

enhances cardiac contractility and prolongs the action potential duration.

Experimental Protocols
In Vitro Assessment of Inotropy: The positive inotropic effects were evaluated in isolated rat

atria, where the increase in contractile force was measured in response to varying

concentrations of SDZ 218-135[1].

In Vivo Hemodynamic Assessment: In anesthetized rats, a catheter is placed in the left

ventricle to measure pressure changes over time (dP/dt). SDZ 218-135 was administered to

assess its impact on the maximum rate of pressure increase (dP/dtmax), a key indicator of

cardiac contractility[1][2][3].

Electrophysiological Analysis: The effect on action potential duration was determined using

isolated guinea pig papillary muscle, a standard model for assessing the electrophysiological

properties of cardiac drugs[1].
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Parameter Compound Model
Dose/Conce

ntration
Effect Reference

Contractile

Force
SDZ 218-135

Isolated Rat

Atria
10 µM +50% [1]

LV

(+)dP/dtmax
SDZ 218-135

Anesthetized

Rats
10 mg/kg +100% [1]

Action

Potential

Duration

SDZ 218-135

Isolated

Guinea Pig

Papillary

Muscle

10 µM/l +10% [1]

Cardiac

Relaxation
SDZ 218-135

In vivo / In

vitro
N/A Unimpaired [1]

Cardiac

Relaxation
DPI 201-106

In vivo / In

vitro
N/A Impaired [1]

YF135: A Reversible-Covalent PROTAC for KRAS
G12C Degradation
YF135 is a first-in-class reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed

to selectively degrade the oncogenic KRAS G12C mutant protein. It represents a promising

therapeutic strategy for cancers driven by this specific mutation.

Performance and Effects
Selective Cell Proliferation Inhibition: YF135 inhibits the proliferation of cancer cell lines

harboring the KRAS G12C mutation, with IC50 values of 153.9 nM in H358 cells and 243.9

nM in H23 cells. It shows no significant inhibition in A549 cells, which have a KRAS G12S

mutation, demonstrating its selectivity.

Potent KRAS G12C Degradation: YF135 induces the degradation of the KRAS G12C protein

in a time- and dose-dependent manner. The 50% degradation concentration (DC50) for

KRAS G12C is 3.61 µM in H358 cells. It also effectively reduces the levels of downstream

signaling molecules like phospho-ERK, with a DC50 of 1.68 µM in H358 cells.
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Comparison with Predecessors: The degradation activity of YF135 is noted to be less potent

than the irreversible PROTAC, LC-2, which may be due to a decreased binding affinity of the

KRAS G12C ligand component of YF135. However, its reversible-covalent nature may offer

advantages in terms of safety and off-target effects.

Mechanism of Action
YF135 is a heterobifunctional molecule that tethers a KRAS G12C inhibitor to a ligand for the

von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings the KRAS G12C protein into proximity

with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

This degradation is reversible, as demonstrated by washout assays where the removal of

YF135 leads to the recovery of KRAS G12C protein levels.

Experimental Workflow
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Caption: YF135-mediated degradation of KRAS G12C.
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Experimental Protocols
Cell Proliferation Assay: The anti-proliferative effects of YF135 were measured using a CCK8

assay in various lung cancer cell lines (H358, H23, and A549) treated with different

concentrations of the compound.

Western Blotting for Protein Degradation: To quantify the degradation of KRAS G12C and

the downstream effector p-ERK, H358 and H23 cells were treated with YF135 for different

times and at various concentrations. Protein levels were then assessed by western blotting.

Washout Assay: To confirm the reversible mechanism of action, H358 cells were treated with

YF135 for 24 hours, after which the medium was replaced with fresh medium. The recovery

of KRAS G12C and p-ERK levels was monitored over time by western blotting.

Rescue Assay: The involvement of the proteasome and E3 ligase was confirmed by co-

treating cells with YF135 and a proteasome inhibitor (MG-132) or a competing E3 ligase

ligand (VH-032), which rescued the degradation of KRAS G12C.
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Parameter Compound Cell Line Value Reference

IC50

(Proliferation)
YF135

H358 (KRAS

G12C)
153.9 nM

IC50

(Proliferation)
YF135

H23 (KRAS

G12C)
243.9 nM

IC50

(Proliferation)
YF135

A549 (KRAS

G12S)

No obvious

inhibition

DC50 (KRAS

G12C

Degradation)

YF135 H358 3.61 µM

DC50 (p-ERK

Reduction)
YF135 H358 1.68 µM

DC50 (KRAS

G12C

Degradation)

LC-2 MIA PaCa-2 0.32 ± 0.08 µM [4]

DC50 (KRAS

G12C

Degradation)

LC-2 NCI-H2030 0.59 ± 0.20 µM [4]

Conclusion
The "S 135" designation encompasses a diverse set of compounds with distinct therapeutic

targets and mechanisms of action. S-135, the benzodiazepine inverse agonist, shows promise

for neurological and psychiatric conditions by modulating GABAergic neurotransmission. SDZ

218-135 offers a potential new approach for heart failure, combining positive inotropic support

with antiarrhythmic effects, a desirable profile for many cardiac patients. Finally, YF135

represents a cutting-edge strategy in oncology, targeting the previously "undruggable" KRAS

oncogene through targeted protein degradation. This guide highlights the importance of precise

molecular identification and characterization in drug development and provides a framework for

comparing the performance and potential of these and other novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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